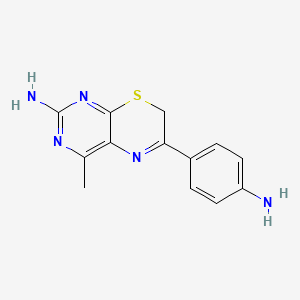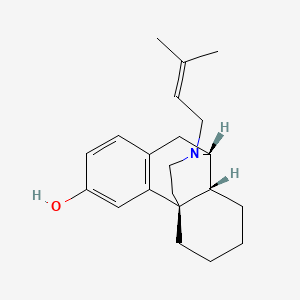
(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is a complex organic compound belonging to the morphinan class. Morphinans are a group of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia. This compound is characterized by its unique structural features, including a morphinan backbone and a 3-methyl-2-butenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Morphinan Backbone: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methyl-2-butenyl Side Chain: This can be achieved through alkylation reactions using reagents like 3-methyl-2-butenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: Potential use in pain management, anesthesia, or as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known painkiller with a similar morphinan backbone.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Uniqueness
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is unique due to its specific side chain and hydroxyl group positioning, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Propiedades
Número CAS |
24921-64-0 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-(3-methylbut-2-enyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H29NO/c1-15(2)8-11-22-12-10-21-9-4-3-5-18(21)20(22)13-16-6-7-17(23)14-19(16)21/h6-8,14,18,20,23H,3-5,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
Clave InChI |
GKXJMIOXPSNPJS-CEWLAPEOSA-N |
SMILES isomérico |
CC(=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)C |
SMILES canónico |
CC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



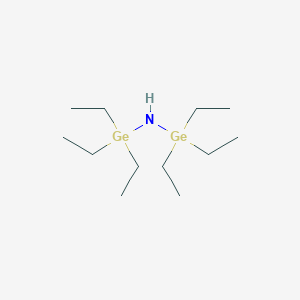

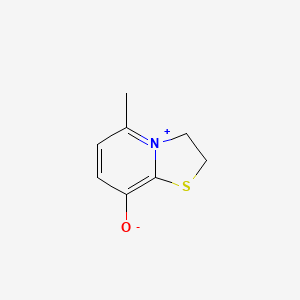
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
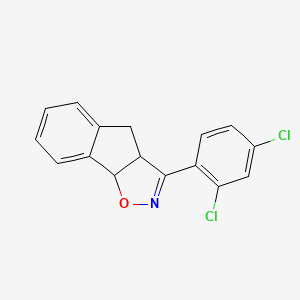
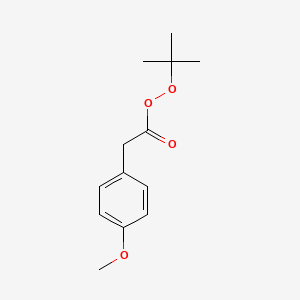
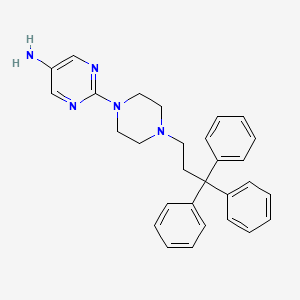
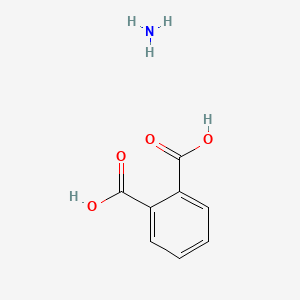

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
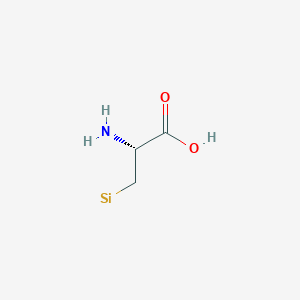
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
